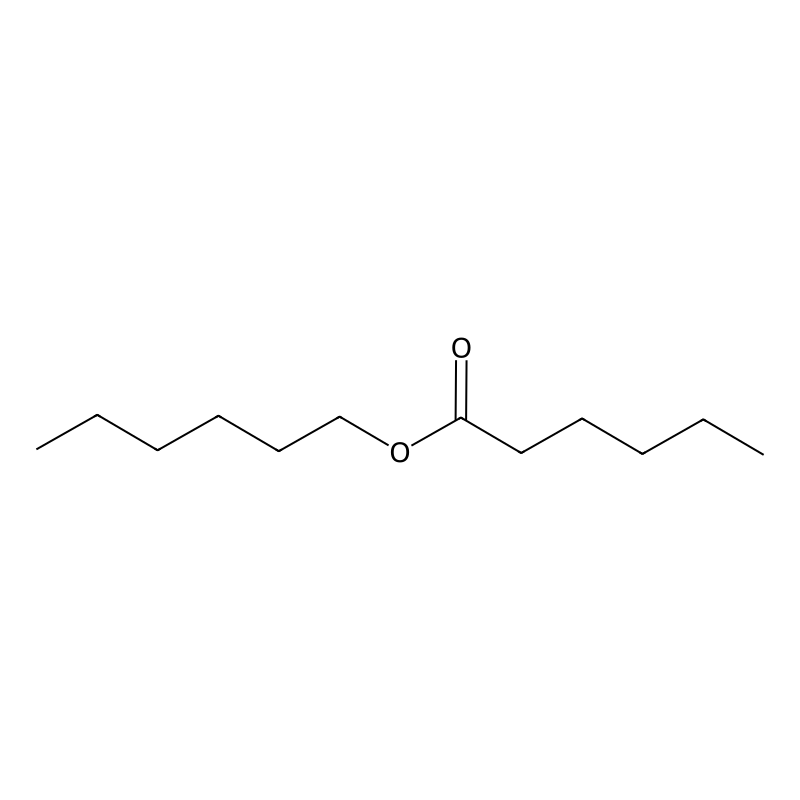Hexyl hexanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
1 ml in 2 ml 70% alcohol (in ethanol)
Canonical SMILES
Food Science and Flavor Analysis
Identification of Volatile Compounds
Hexyl hexanoate is one of the many volatile compounds contributing to the aroma and flavor profile of various fruits, including apples, pineapples, and strawberries []. Researchers use techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify these volatile compounds, including hexyl hexanoate, to understand the chemical basis of fruit flavors [].
Flavor Reconstitution Experiments
Hexyl hexanoate, along with other identified volatile compounds, can be used in experiments to recreate the complex flavor profile of a specific fruit []. By adjusting the concentration of each compound, researchers can investigate the role of hexyl hexanoate in the overall flavor perception.
Hexyl hexanoate, also known as hexyl caproate, is an organic compound classified as a fatty acid ester. It is formed through the condensation of hexanoic acid (caproic acid) and hexan-1-ol, resulting in the molecular formula and a molecular weight of approximately 200.32 g/mol. This compound is characterized by a pleasant fruity aroma, making it valuable in the flavor and fragrance industries. Its structure can be represented as follows:
- Chemical Structure:
Hexyl hexanoate is typically found in various natural sources, including fruits and certain essential oils, contributing to its sensory properties.
- Esterification: The primary reaction for synthesizing hexyl hexanoate involves the esterification of hexanoic acid with hexan-1-ol. This reaction is reversible and can be catalyzed by acids such as sulfuric acid.
- Hydrolysis: In the presence of water and an acid or base catalyst, hexyl hexanoate can undergo hydrolysis to regenerate hexanoic acid and hexan-1-ol.
- Transesterification: Hexyl hexanoate can react with other alcohols to form different esters, a process useful in biodiesel production.
Research indicates that hexyl hexanoate exhibits various biological activities, particularly in flavoring and fragrance applications. It has been noted for its potential antioxidant properties, which could play a role in lipid metabolism and cellular protection against oxidative stress . Additionally, its pleasant aroma makes it appealing for use in food products and perfumes.
The synthesis of hexyl hexanoate can be achieved through several methods:
- Direct Esterification: This method involves the direct reaction between hexanoic acid and hexan-1-ol under acidic conditions, typically using sulfuric acid as a catalyst. The reaction is carried out at elevated temperatures to drive the equilibrium towards ester formation.
- Transesterification: Hexyl hexanoate can also be synthesized through transesterification processes involving triglycerides from natural oils, although this method is less common for this specific ester.
- Biocatalysis: Enzymatic methods using lipases have been explored for synthesizing esters like hexyl hexanoate under mild conditions, offering a more environmentally friendly alternative.
Hexyl hexanoate finds applications across various industries:
- Flavoring Agent: Commonly used in food products for its fruity flavor profile.
- Fragrance Component: Employed in perfumes and cosmetics due to its pleasant scent.
- Solvent: Utilized as a solvent in chemical formulations.
- Plasticizer: Sometimes included in formulations to enhance flexibility.
Studies on the interactions of hexyl hexanoate primarily focus on its behavior within biological systems. It has been shown to interact with lipid membranes, potentially influencing membrane fluidity and permeability . Furthermore, its antioxidant properties suggest interactions with free radicals, which may help mitigate oxidative damage in cells.
Hexyl hexanoate shares similarities with several other fatty acid esters. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Octyl octanoate | C_{16}H_{32}O_{2} | Higher molecular weight; used for similar applications but with different sensory profiles. |
| Decyl decanoate | C_{20}H_{40}O_{2} | Longer carbon chain; often found in cosmetic formulations. |
| Ethyl caproate | C_{8}H_{16}O_{2} | Shorter chain; has a more pronounced fruity aroma. |
Uniqueness of Hexyl Hexanoate
Hexyl hexanoate's uniqueness lies in its balanced chain length that provides both stability and desirable sensory properties, making it particularly effective as both a flavoring agent and fragrance component compared to shorter or longer-chain esters.
Physical Description
colourless to pale yellow oily liquid with a herbaceous odou
XLogP3
Boiling Point
Density
0.855-0.863(20°)
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 182 of 185 companies (only ~ 1.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]








